molecular formula C24H21NO4S B2955021 4-(benzenesulfonyl)-3-hydroxy-1,5-bis(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 1358683-02-9

4-(benzenesulfonyl)-3-hydroxy-1,5-bis(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B2955021
CAS No.: 1358683-02-9
M. Wt: 419.5
InChI Key: SLTTXWHSCDVFAD-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-3-hydroxy-1,5-bis(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a pyrrol-2-one core with various substituents, including benzenesulfonyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-3-hydroxy-1,5-bis(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the preparation of a suitable chloroacetamide derivative, followed by intramolecular cyclization to form the pyrrol-2-one core .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-3-hydroxy-1,5-bis(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while reduction of the sulfonyl group would produce a sulfide derivative.

Scientific Research Applications

4-(benzenesulfonyl)-3-hydroxy-1,5-bis(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-3-hydroxy-1,5-bis(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. For instance, its inhibitory effect on carbonic anhydrase IX is due to its ability to bind to the active site of the enzyme, thereby preventing its normal function . This inhibition can lead to a decrease in tumor cell proliferation and an increase in apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzenesulfonyl)-3-hydroxy-1,5-bis(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it particularly valuable in medicinal chemistry .

Properties

IUPAC Name

3-(benzenesulfonyl)-4-hydroxy-1,2-bis(4-methylphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4S/c1-16-8-12-18(13-9-16)21-23(30(28,29)20-6-4-3-5-7-20)22(26)24(27)25(21)19-14-10-17(2)11-15-19/h3-15,21,26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTTXWHSCDVFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)C)O)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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